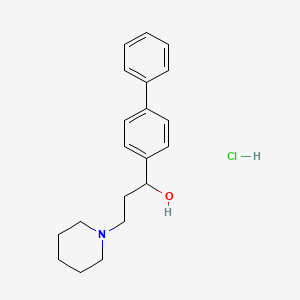
alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a biphenyl group attached to a piperidine ring through a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Attachment of the Piperidine Ring: The biphenyl group is then reacted with a piperidine derivative under basic conditions to form the desired piperidine ring.
Introduction of the Propanol Chain: The final step involves the addition of a propanol chain to the piperidine ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the propanol chain can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are often employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Pharmacology: The compound is used to investigate its effects on different biological pathways and receptors.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Alpha-(4-Biphenylyl)-alpha-(morpholinomethyl)-2-pyridinemethanol hydrochloride
- Alpha-(4-Biphenylyl)-alpha-(morpholinomethyl)-2-pyridinemethanol
Comparison: Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride is unique due to its specific structural features, such as the presence of a piperidine ring and a propanol chain This distinguishes it from other similar compounds, which may have different functional groups or ring structures
Propiedades
Número CAS |
50910-16-2 |
|---|---|
Fórmula molecular |
C20H26ClNO |
Peso molecular |
331.9 g/mol |
Nombre IUPAC |
1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c22-20(13-16-21-14-5-2-6-15-21)19-11-9-18(10-12-19)17-7-3-1-4-8-17;/h1,3-4,7-12,20,22H,2,5-6,13-16H2;1H |
Clave InChI |
ANBSLQASIXGWSV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


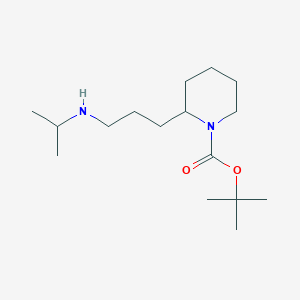
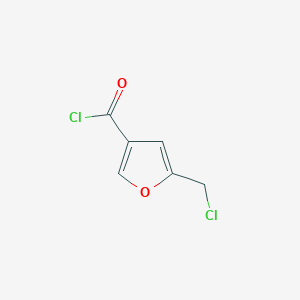
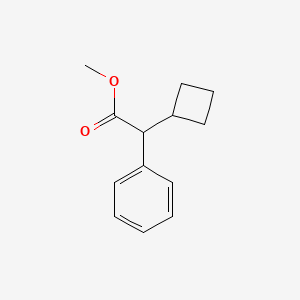
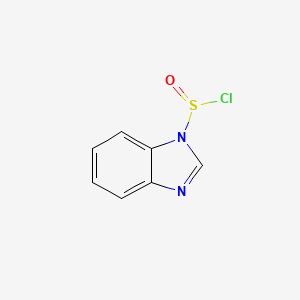
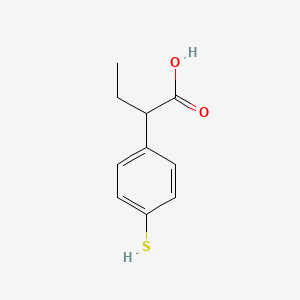

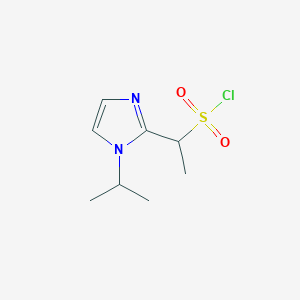
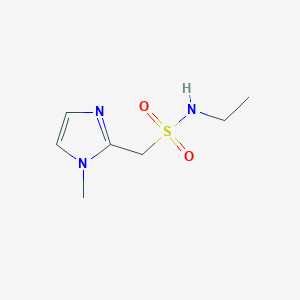
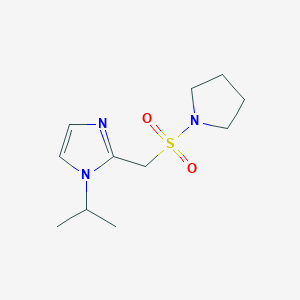

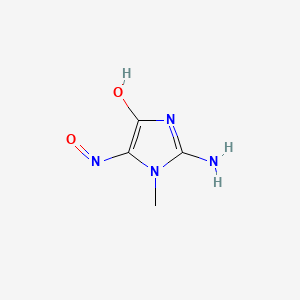
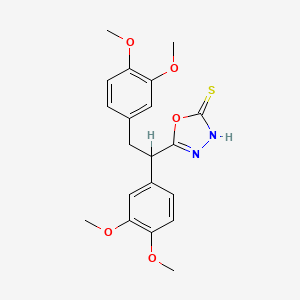
![Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester](/img/structure/B13951268.png)

